EINECS 293-838-3
CAS No.: 91471-08-8
Cat. No.: VC14397777
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91471-08-8 |
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Molecular Formula | C13H16O4 |
Molecular Weight | 236.26 g/mol |
IUPAC Name | 3-methoxy-4-(oxan-2-yloxy)benzaldehyde |
Standard InChI | InChI=1S/C13H16O4/c1-15-12-8-10(9-14)5-6-11(12)17-13-4-2-3-7-16-13/h5-6,8-9,13H,2-4,7H2,1H3 |
Standard InChI Key | LLTXNXRCBBBYKB-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=CC(=C1)C=O)OC2CCCCO2 |
Introduction
Chemical Identification and Regulatory Context
EINECS Classification
EINECS 293-838-3 falls under the European INventory of Existing Commercial chemical Substances (EINECS), which catalogs substances commercially available in the EU before September 1981 . EINECS listings are critical for regulatory compliance under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), as they define phase-in substances requiring registration .
Synonyms and Identifiers
The compound is associated with multiple synonyms and identifiers, though discrepancies exist across sources:
Note: The conflicting CAS numbers (91471-08-8 vs. 106852-87-3) suggest potential errors in database entries or differences in stereochemical configurations. Verification via authoritative databases like the European Chemicals Agency (ECHA) is recommended for industrial use.
Molecular Structure and Physicochemical Properties
Structural Features
The compound consists of a benzaldehyde backbone substituted with:
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A methoxy group (-OCH₃) at the 3-position.
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A tetrahydro-2H-pyran-2-yloxy group at the 4-position.
The tetrahydropyran (THP) ring is a six-membered ether with one oxygen atom, commonly employed as a protecting group for hydroxyl functionalities in organic synthesis .
Property | Value | Method |
---|---|---|
Hydrogen Bond Donors | 0 | PubChem |
Hydrogen Bond Acceptors | 4 | PubChem |
Rotatable Bond Count | 4 | PubChem |
Topological Polar Surface Area | 49.8 Ų | PubChem |
The low hydrogen bond donor count and moderate polarity suggest solubility in organic solvents like dichloromethane or tetrahydrofuran.
Synthetic Applications and Industrial Relevance
Role in Organic Synthesis
The THP group in EINECS 293-838-3 serves as a protecting group for phenolic hydroxyl groups during multi-step syntheses. For example:
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Protection: The THP ether shields reactive -OH groups from undesired reactions under acidic or basic conditions .
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Deprotection: Mild acidic hydrolysis (e.g., with HCl) regenerates the free hydroxyl group post-synthesis .
Discrepancies and Data Gaps
CAS Number Inconsistencies
The dual CAS numbers (91471-08-8 and 106852-87-3) associated with EINECS 293-838-3 highlight database errors or stereochemical variations. Resolving this requires cross-referencing with:
Research Opportunities
Further studies should explore:
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Synthetic pathways: Optimizing yields and purity.
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Biological activity: Screening for pharmacological potential.
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